3,5-Difluoro-3-methylpiperidin-4-ol
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Overview
Description
Preparation Methods
One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide . The resulting product undergoes further reactions to form the desired compound. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3,5-Difluoro-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-3-methylpiperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Difluoro-3-methylpiperidin-4-ol can be compared with other fluorinated piperidine derivatives, such as:
3,3-Difluoro-1-methylpiperidin-4-ol: Similar in structure but with different fluorine atom positions.
3,3-Difluoro-4-methylpiperidin-4-ol: Another fluorinated piperidine derivative with different substitution patterns.
The uniqueness of this compound lies in its specific fluorine atom positions, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3,5-difluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-6(8)3-9-2-4(7)5(6)10/h4-5,9-10H,2-3H2,1H3 |
InChI Key |
VJYIFRKZUGPOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)F)F |
Origin of Product |
United States |
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